molecular formula C7H11N3O B15246733 3-Ethoxy-6-methylpyridazin-4-amine

3-Ethoxy-6-methylpyridazin-4-amine

Cat. No.: B15246733
M. Wt: 153.18 g/mol
InChI Key: WXEMTIKBRCHYPT-UHFFFAOYSA-N
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Description

3-Ethoxy-6-methylpyridazin-4-amine is an organic compound belonging to the pyridazine family Pyridazines are six-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This compound is characterized by the presence of an ethoxy group at the 3rd position, a methyl group at the 6th position, and an amine group at the 4th position of the pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-6-methylpyridazin-4-amine typically involves the reaction of 3-ethoxypyridazine with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as palladium on carbon, and under an inert atmosphere to prevent oxidation. The reaction mixture is heated to a specific temperature, usually around 100°C, and maintained for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, and ensures consistent product quality. The use of automated systems also reduces the risk of human error and increases overall efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-6-methylpyridazin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyridazinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium ethoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium ethoxide in ethanol.

Major Products Formed

    Oxidation: Pyridazinone derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted pyridazine derivatives.

Scientific Research Applications

3-Ethoxy-6-methylpyridazin-4-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Ethoxy-6-methylpyridazin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    6-Methyl-3-pyridazinamine: Similar structure but lacks the ethoxy group.

    4-Methylpyridazine: Similar core structure but different substituents.

Uniqueness

3-Ethoxy-6-methylpyridazin-4-amine is unique due to the presence of the ethoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where these properties are desired.

Properties

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

3-ethoxy-6-methylpyridazin-4-amine

InChI

InChI=1S/C7H11N3O/c1-3-11-7-6(8)4-5(2)9-10-7/h4H,3H2,1-2H3,(H2,8,9)

InChI Key

WXEMTIKBRCHYPT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(N=N1)C)N

Origin of Product

United States

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